molecular formula C15H22Cl2N2O4 B5461999 2-[2-Chloro-6-methoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride

2-[2-Chloro-6-methoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B5461999
M. Wt: 365.2 g/mol
InChI Key: DMBHJULAISFPAE-UHFFFAOYSA-N
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Description

2-[2-Chloro-6-methoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxyacetamide core with multiple functional groups, including a chloro, methoxy, and oxolan-2-ylmethylamino substituent, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-6-methoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phenoxyacetamide core: This can be achieved through the reaction of 2-chloro-6-methoxyphenol with chloroacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the oxolan-2-ylmethylamino group: This step involves the nucleophilic substitution reaction of the intermediate with oxolan-2-ylmethylamine under controlled conditions.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-6-methoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-[2-Chloro-6-formyl-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide, while reduction of the chloro group can produce 2-[2-Hydroxy-6-methoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide.

Scientific Research Applications

2-[2-Chloro-6-methoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and cellular pathways.

    Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-Chloro-6-methoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Chloro-6-methoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the oxolan-2-ylmethylamino group, in particular, sets it apart from other similar compounds, providing opportunities for unique interactions and applications in various fields.

Properties

IUPAC Name

2-[2-chloro-6-methoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4.ClH/c1-20-13-6-10(7-18-8-11-3-2-4-21-11)5-12(16)15(13)22-9-14(17)19;/h5-6,11,18H,2-4,7-9H2,1H3,(H2,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBHJULAISFPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2CCCO2)Cl)OCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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